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Compound Name: GSK583

Cat. No.: B607852

A Comparative Guide to the Kinase Inhibitor
GSK583

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of GSK583's performance against other
benchmark kinase inhibitors, supported by experimental data. It details the methodologies for
key experiments and visualizes critical pathways and workflows to offer a comprehensive
overview for research and drug development professionals.

Introduction to GSK583

GSK583 is a highly potent and selective, orally active inhibitor of Receptor-Interacting Protein
Kinase 2 (RIPK2).[1] RIPK2 is a crucial component of the innate immune system, mediating
downstream signaling after activation of the pattern recognition receptors NOD1 and NOD2,
which leads to the production of inflammatory cytokines.[2] While GSK583 has demonstrated
excellent kinase selectivity and effectiveness in blocking inflammatory responses in cellular and
ex vivo human disease models, its development as a clinical candidate was halted due to off-
target effects on the hERG ion channel and CYP3A4 metabolism.[3][4][5][6] Nevertheless, it
remains a valuable tool compound for preclinical research to probe the function of RIPK2.[2][5]

Data Presentation: Performance Comparison
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The following tables summarize the inhibitory activity of GSK583 and other relevant kinase
inhibitors.

Table 1: Activity Profile of GSK583 and Comparators Against RIPK2
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Table 2: Selectivity Profile Against Other Kinases

This table provides context for GSK583's selectivity by comparing it to inhibitors targeting

LRRK2, another kinase involved in inflammatory and neurodegenerative diseases.

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://www.embopress.org/doi/10.15252/embj.201899372
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1192970/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1192970/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1192970/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1192970/full
https://www.benchchem.com/product/b607852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compound

Primary Target

IC50 on Primary
Target

Key Off-Targets /
Selectivity Notes

GSK583

RIPK2

5nM

Excellent selectivity
across a panel of 300
kinases at 1 uM.[1][7]
Some minor inhibition
of BRK and Aurora A
noted.[7]

PF-06447475

LRRK2 (WT)

3nM

A highly selective,
brain-penetrant
LRRK2 inhibitor.[11]
[12]

CzZC-25146

LRRK2 (WT)

4.76 nM

Profiled against 185
kinases and found to
inhibit only five.[11]
[12]

Staurosporine

Pan-Kinase

2 nM (LRRK2 WT)[11]
[13]

A non-selective
inhibitor, targeting a
large number of
kinases by competing
with ATP.[11][13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay (Fluorescence

Polarization)

This assay quantifies the ability of a compound to displace a fluorescently labeled ligand from

the kinase active site, providing a measure of binding affinity (IC50).

e Principle: The assay measures the change in polarization of fluorescent light. A small,

fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When
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bound to the larger kinase enzyme, its tumbling slows, increasing the polarization. An
inhibitor that competes for the same binding site will displace the fluorescent ligand, causing
a decrease in polarization.

o Materials:

o Recombinant human RIPK2 enzyme.

o

Fluorescently labeled tracer ligand (competitive with the inhibitor).

[e]

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NacCl, 10 mM MgClz, 1 mM DTT, 1 mM
CHAPS.[1][8]

[e]

Test compounds (e.g., GSK583) dissolved in 100% DMSO.

(¢]

Multiwell plates (e.g., 384-well).
e Procedure:

o Test compounds are serially diluted in DMSO and 100 nL is dispensed into the wells of the
assay plate.[1][8]

o 5 pL of RIPK2 enzyme solution (at twice the final assay concentration) is added to each
well and incubated for 10 minutes at room temperature to allow the inhibitor to bind to the
enzyme.[1][8]

o 5 pL of the fluorescent ligand solution (at twice the final assay concentration) is added to
initiate the displacement reaction. The plate is incubated for at least 10 minutes.[1][8]

o The fluorescence polarization of each well is measured using a suitable plate reader.

o Data is normalized using controls (no inhibitor for maximum polarization, no enzyme for
minimum polarization). IC50 values are calculated by fitting the concentration-response
data to a four-parameter logistic equation.[8]

Cell-Based NOD2 Signaling Assay (Cytokine Release)
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This assay measures the functional consequence of RIPK2 inhibition in a cellular context by
quantifying the suppression of inflammatory cytokine release.

e Principle: Activation of the NOD2 receptor in immune cells (like monocytes) by its ligand,
muramy! dipeptide (MDP), triggers a RIPK2-dependent signaling cascade that results in the
production and secretion of cytokines such as TNFa. A functional RIPK2 inhibitor will block
this pathway and reduce cytokine levels.

o Cell Line: Primary human monocytes or a cell line engineered to express NOD2 (e.g.,
HEK293-NOD?2).[3][14]

o Materials:

o Primary human monocytes.

[e]

Muramyl Dipeptide (MDP) to stimulate NOD2.

o

Test compounds (e.g., GSK583).

Culture medium.

[¢]

o

Immunoassay kit (e.g., ELISA) for TNFa or IL-8.

e Procedure:

o

Monocytes are seeded in multiwell plates and allowed to adhere.

o Cells are pre-treated with various concentrations of the test inhibitor (or vehicle control) for
30 minutes.[3][8]

o Cells are then stimulated with MDP for 6 hours to induce cytokine production.[3][8]
o After incubation, the cell culture supernatant is collected.

o The concentration of the secreted cytokine (e.g., TNFa) in the supernatant is measured
using an immunoassay according to the manufacturer's protocol.[3][8]
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o The percent inhibition for each inhibitor concentration is calculated relative to the MDP-
stimulated vehicle control. IC50 values are determined from the resulting dose-response
curve.

Mandatory Visualizations
Signaling Pathway and Experimental Workflow

The following diagrams were generated using Graphviz to illustrate key concepts.

xxxxxxxxxxxx
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Click to download full resolution via product page

Caption: NOD2 signaling pathway leading to inflammation and the inhibitory action of GSK583
on RIPK2.
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Step 1: Biochemical Assay

Determine Biochemical Potency (IC50)
e.g., Fluorescence Polarization

Step 2: Cell-Based Assay

Determine Cellular Potency & Function
e.g., MDP-Stimulated Cytokine Release

(Step 3: Selectivity Profiling)

Assess Off-Target Effects
e.g., Broad Kinase Panel Screen (300+ kinases)

Lead Candidate

Click to download full resolution via product page

Caption: Standard experimental workflow for characterizing a novel kinase inhibitor like
GSK583.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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